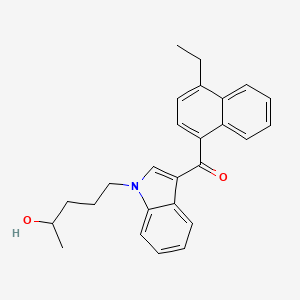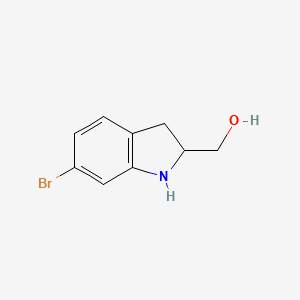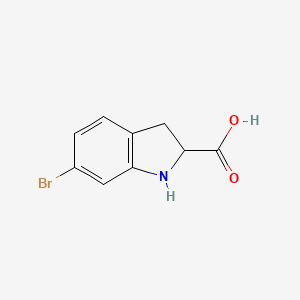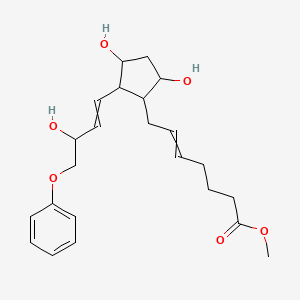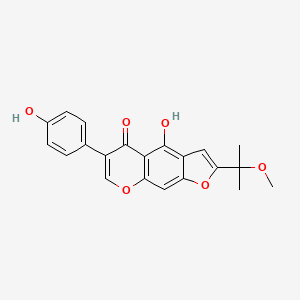
Eritrinina D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythrinin D is a naturally occurring isoflavonoid compound isolated from the bark of Erythrina variegata and Erythrina arborescens . Isoflavonoids are a class of flavonoids known for their diverse biological activities. Erythrinin D has garnered interest due to its potential therapeutic properties and its role in various biochemical pathways.
Aplicaciones Científicas De Investigación
Erythrinin D has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying isoflavonoid synthesis and reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product libraries for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Erythrinin D involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the isoflavonoid core through cyclization reactions, followed by specific functional group modifications to achieve the desired structure. Key steps often involve:
Cyclization: Formation of the isoflavonoid core through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and solubility.
Industrial Production Methods: Industrial production of Erythrinin D is primarily based on extraction from natural sources, such as the bark of Erythrina species. The process involves:
Extraction: Using solvents like ethanol to extract the compound from plant material.
Purification: Employing techniques such as chromatography to purify the compound.
Crystallization: Obtaining the pure compound in crystalline form for further use.
Análisis De Reacciones Químicas
Types of Reactions: Erythrinin D undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions typically yield derivatives of Erythrinin D with modified functional groups, which can be used for further studies or applications.
Mecanismo De Acción
The mechanism of action of Erythrinin D involves its interaction with various molecular targets and pathways:
Molecular Targets: Erythrinin D interacts with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways: It modulates pathways such as the NF-κB pathway, which is crucial for inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
Comparación Con Compuestos Similares
Erythrinin D is part of a family of isoflavonoids, including Erythrinin E, Erythrinin F, Erythrinin G, and Erythrinin H . Compared to these compounds, Erythrinin D is unique due to its specific hydroxyl and methoxy group positions, which confer distinct biological activities. Other similar compounds include:
Genistein: Another isoflavonoid with well-documented anticancer properties.
Daidzein: Known for its estrogenic activity and potential benefits in hormone-related conditions.
Propiedades
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-methoxypropan-2-yl)furo[3,2-g]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-21(2,25-3)17-8-13-15(27-17)9-16-18(19(13)23)20(24)14(10-26-16)11-4-6-12(22)7-5-11/h4-10,22-23H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYOAYYYIFCIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C3=C(C=C2O1)OC=C(C3=O)C4=CC=C(C=C4)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)
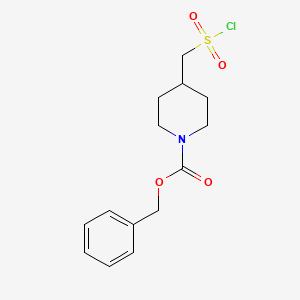
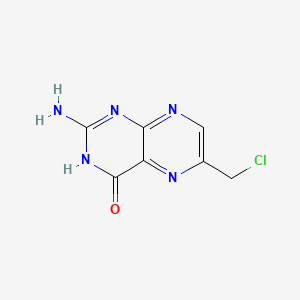

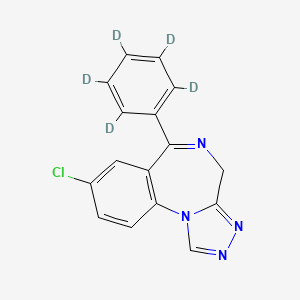
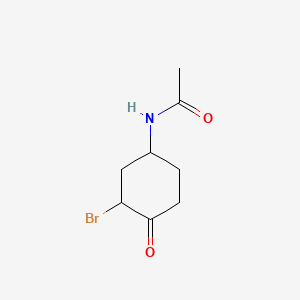
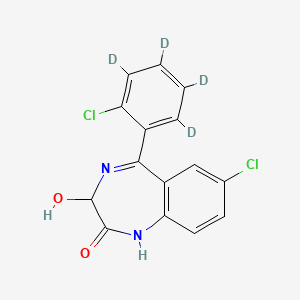
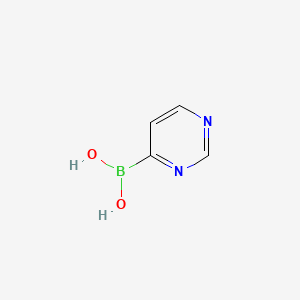
![1-[1-(4-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B580037.png)
![(4-Ethylnaphthalen-1-yl)-[1-(5-hydroxypentyl)indol-3-yl]methanone](/img/structure/B580039.png)
